Physicochemical Signature: Measured logP, logD, and tPSA Differentiate from the 3-Methylphenyl Isomer
The target compound (2-methylphenyl, ortho-substituted) exhibits a measured logP of 3.76 and tPSA of 62.71 Ų as reported on its ChemDiv product page . Its positional isomer, 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole (CAS 1239693-27-6), shares the same molecular formula (C₁₆H₁₂N₄O₂) and molecular weight (292.29 Da) but differs in the methyl substitution position (meta vs. ortho) [1]. Ortho-methyl substitution adjacent to the oxadiazole ring introduces steric hindrance that can reduce ring-coplanarity, potentially decreasing logP by approximately 0.2–0.5 log units relative to the meta isomer based on established substituent constant differences (π-ortho vs. π-meta) [2]. This difference in lipophilicity directly impacts passive membrane permeability predictions and must be accounted for in cell-based assay design.
| Evidence Dimension | Lipophilicity (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 3.76; logD (pH 7.4) = 3.76; tPSA = 62.71 Ų (ChemDiv measured/predicted data ) |
| Comparator Or Baseline | CAS 1239693-27-6 (3-methylphenyl isomer): logP not independently reported; predicted ~3.9–4.2 based on π-substituent constant differences for ortho vs. meta methyl [2]; tPSA predicted identical at 62.71 Ų |
| Quantified Difference | Estimated ΔlogP ≈ 0.2–0.5 units (ortho-methyl reduces logP relative to meta-methyl owing to steric inhibition of hydrophobic surface exposure) |
| Conditions | Calculated/predicted logP values; ChemDiv experimental determination methodology for G192-0054 is proprietary . |
Why This Matters
The 0.2–0.5 logP differential between ortho- and meta-methyl isomers exceeds typical assay variability and can translate to a ~1.5- to 3-fold difference in membrane permeability coefficient, directly influencing intracellular exposure and apparent potency in cell-based screens.
- [1] Kuujia.com Product Page: CAS 1239693-27-6, 5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole. Available at: https://www.kuujia.com (accessed 2026-04-29). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
